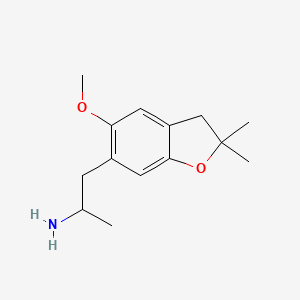
F-22 (psychedelic)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
F-22 is a lesser-known psychedelic drug belonging to the substituted amphetamine class It was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive compoundsDespite its potential, F-22 produces few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of F-22 involves several steps, starting with the preparation of the benzofuran ring system The key intermediate, 5-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran, is synthesized through a series of reactions including alkylation, cyclization, and methoxylation
Industrial Production Methods
Industrial production methods for F-22 are not well-documented due to its limited use and research. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
F-22 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzofuran ring can be reduced to a dihydrobenzofuran derivative.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced benzofuran compounds, and substituted amine derivatives.
Applications De Recherche Scientifique
F-22 has limited scientific research applications due to its minimal psychoactive effects. it serves as a valuable compound for studying the structure-activity relationships of substituted amphetamines. Researchers use F-22 to understand the binding affinities and interactions with serotonin receptors, which can provide insights into the development of new therapeutic agents for psychiatric disorders .
Mécanisme D'action
The primary mechanism of action of F-22 involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. Agonist activity at these receptors leads to neuromodulatory changes in synaptic efficacy, which can affect hierarchical message-passing in the brain. This interaction is similar to other psychedelics, although F-22’s effects are less pronounced .
Comparaison Avec Des Composés Similaires
Similar Compounds
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Known for its psychedelic effects and used in research for its interaction with serotonin receptors.
DOB (4-Bromo-2,5-dimethoxyamphetamine): Another substituted amphetamine with potent psychedelic properties.
MDMA (3,4-Methylenedioxymethamphetamine): Widely known for its empathogenic effects and studied for its potential therapeutic applications.
Uniqueness of F-22
F-22 is unique due to its minimal psychoactive effects compared to other substituted amphetamines. This makes it a valuable compound for studying the structural aspects of psychedelics without the confounding effects of strong psychoactivity .
Propriétés
Numéro CAS |
952016-51-2 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
1-(5-methoxy-2,2-dimethyl-3H-1-benzofuran-6-yl)propan-2-amine |
InChI |
InChI=1S/C14H21NO2/c1-9(15)5-10-6-13-11(7-12(10)16-4)8-14(2,3)17-13/h6-7,9H,5,8,15H2,1-4H3 |
Clé InChI |
ZUGGTXPIKSRFHP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C=C2CC(OC2=C1)(C)C)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



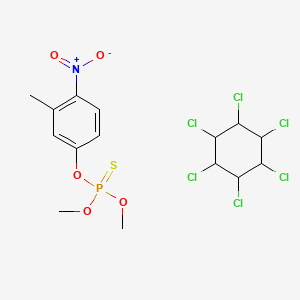
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)
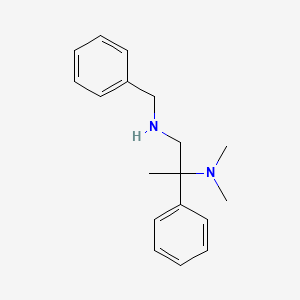


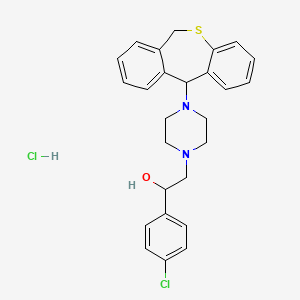
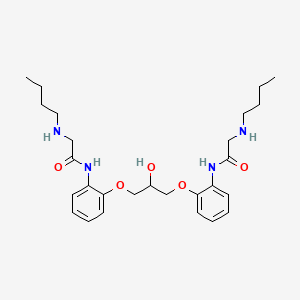


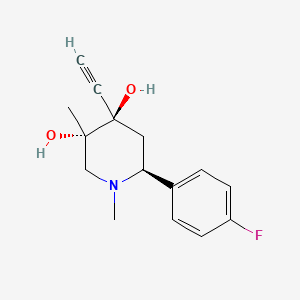
![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
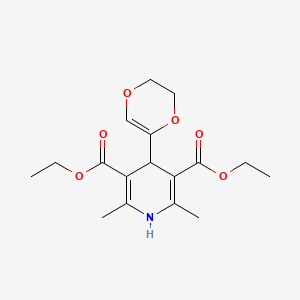
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
